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Application Notes: Silmitasertib Combination Therapy

1. Clinical Rationale Silmitasertib (CX-4945) is a first-in-class, oral inhibitor of Casein Kinase 2 (CK2), a
pro-survival kinase frequently overexpressed in human tumors [1]. Preclinical data demonstrated that CK2
inhibition synergizes with various chemotherapeutic agents [1]. The combination of silmitasertib with
gemcitabine and cisplatin was developed to enhance anti-tumor efficacy in locally advanced or metastatic

cholangiocarcinoma (CCA), a cancer with limited treatment options [2] [3].

2. Summary of Efficacy Data Data from a multicenter, open-label phase Ib/II study (NCT02128282)

demonstrated clinically meaningful improvement. The tables below summarize key efficacy and safety

outcomes [4] [3].

Table 1: Key Efficacy Endpoints (Modified Intent-to-Treat Population)

. Silmitasertib + Gemcitabine/Cisplatin
Endpoint . . .
Gemcitabine/Cisplatin (n=55) (Control, n=29)
Median Progression-Free 11.2 months (95% CI 7.6-14.7) 5.8 months (95% CI 3.1-NE)
Survival (PFS)
10-Month PFS Rate 56.1% (95% CI 38.8-70.2%) 22.2% (95% CI 1.8-56.7%)
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. Silmitasertib + Gemcitabine/Cisplatin

Endpoint o ) )
Gemcitabine/Cisplatin (n=55) (Control, n=29)

Median Overall Survival 17.4 months (95% CI 13.4-25.7) 14.9 months (95% CI 9.9-NE)
(0s)
Overall Response Rate 32.1% - 34.0% 19.5% - 30.8%
(ORR)
Disease Control Rate 79.3% - 86.0% 68.3% - 88.5%
(DCR)

Table 2: Common Treatment-Emergent Adverse Events (TEAEs, All Grades)

Adverse Event Silmitasertib + Gemcitabine/Cisplatin (h=87) Gemcitabine/Cisplatin (Control)

Diarrhea 66% - 70% 13%
Nausea 51% - 59% 30%
Vomiting 33% - 39% 7%

Fatigue 31% - 47% 47%
Anemia 22% - 39% 30%

3. Mechanism of Action and Synergy The efficacy of this combination stems from the synergistic

orchestrated anti-tumor action against multiple targets [1].

Diagram 1: Mechanism of Combination Therapy. Silmitasertib inhibits CK2, disrupting pro-survival signals
and suppressing apoptosis, while gemcitabine/cisplatin induces DNA damage. The combination

synergistically enhances cancer cell death [1].

Experimental Protocol
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This protocol is based on the phase Ib/II clinical trial (NCT02128282) for patients with locally advanced or

metastatic cholangiocarcinoma [4] [3].

1. Patient Selection

¢ Inclusion Criteria: Adults with histologically confirmed, locally advanced or metastatic
cholangiocarcinoma, not amenable to resection or transplant. Patients must have at least one
measurable lesion per RECIST v1.1, an ECOG performance status of O or 1, and adequate organ
function.

e Exclusion Criteria: Prior systemic therapy for advanced disease, significant cardiovascular disease,
active CNS metastases, or uncontrolled concurrent iliness.

2. Dosing and Schedule

¢ Silmitasertib: 1000 mg administered orally, twice daily, for 10 consecutive days per 21-day cycle.

e Gemcitabine and Cisplatin: Gemcitabine and Cisplatin are administered intravenously on Day 1 and
Day 8 of each 21-day cycle.

o Treatment Cycles: Repeated every 21 days until disease progression, unacceptable toxicity, or
patient withdrawal.

3. Dose Modification Guidelines

* Silmitasertib-related Diarrhea: For Grade =2 diarrhea, interrupt silmitasertib until resolution to
Grade <1. Consider dose reduction to 750 mg twice daily upon re-initiation.

e Hematologic Toxicity: For Grade 4 neutropenia or thrombocytopenia, delay the next cycle until ANC
>1.5 x 10%/L and platelets =75 x 10°/L. Reduce gemcitabine and cisplatin doses per institutional
guidelines.

¢ Other Non-hematologic Toxicity (Grade =3): Interrupt silmitasertib until toxicity resolves to Grade
<1, then resume at the same or reduced dose.

4. Efficacy and Safety Assessment

e Tumor Assessment: Conduct imaging (CT or MRI) every 6 weeks (2 cycles) to evaluate tumor
response according to RECIST v1.1 criteria.

o Biomarker Analysis: Monitor CA 19-9 levels at baseline and each cycle.

e Safety Monitoring: Perform weekly complete blood counts and comprehensive metabolic panels.
Assess adverse events continuously and grade them according to NCI CTCAE guidelines.

The experimental workflow for a single treatment cycle is as follows:
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Diagram 2: Treatment Cycle Workflow. A standard 21-day cycle involves concurrent administration of IV

gemcitabine/cisplatin and oral silmitasertib for the first 10 days, followed by a rest period [4] [3].

Conclusion

The combination of silmitasertib with gemcitabine and cisplatin represents a promising new first-line
treatment strategy for advanced cholangiocarcinoma, demonstrating a statistically significant improvement
in progression-free survival with a manageable safety profile [2] [4]. The synergistic mechanism of action
provides a strong rationale for this combination. These positive phase Ib/II results have supported the

planning of a randomized phase III trial to confirm these findings [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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